molecular formula C6H13NO3 B13585476 2-(Aminooxy)-4-methylpentanoic acid CAS No. 28120-18-5

2-(Aminooxy)-4-methylpentanoic acid

Cat. No.: B13585476
CAS No.: 28120-18-5
M. Wt: 147.17 g/mol
InChI Key: FOLNEXIKZNWGRI-UHFFFAOYSA-N
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Description

2-(Aminooxy)-4-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an aminooxy group (-ONH2) attached to a 4-methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with hydroxylamine derivatives. One common method is the reductive oxyamination process, where the carboxylic acid reacts with an aminooxy reagent under reductive conditions to form the desired product . The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or 2-picoline-borane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminooxy compounds.

Scientific Research Applications

2-(Aminooxy)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oxime bonds.

    Biology: Studied for its potential role in inhibiting specific enzymes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-4-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases . By forming oxime complexes with PLP, it disrupts the normal enzymatic activity, leading to altered metabolic processes. This inhibition can affect various biochemical pathways, including the malate-aspartate shuttle and glycolysis .

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another aminooxy compound with similar inhibitory effects on PLP-dependent enzymes.

    Hydroxylamine derivatives: Compounds with similar reactivity due to the presence of the -ONH2 group.

Uniqueness

2-(Aminooxy)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its 4-methylpentanoic acid backbone differentiates it from other aminooxy compounds, providing unique steric and electronic properties that influence its interactions with enzymes and other biomolecules.

Properties

CAS No.

28120-18-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-aminooxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)

InChI Key

FOLNEXIKZNWGRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)ON

Origin of Product

United States

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